REACTION_CXSMILES
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[N:1]1C=CC=C[CH:2]=1.Cl[C:8]1[C:13]([Cl:14])=[C:12]([Cl:15])[CH:11]=[CH:10][C:9]=1[N+:16]([O-:18])=[O:17].Cl>C1(C)C=CC=CC=1>[Cl:14][C:13]1[C:12]([Cl:15])=[CH:11][CH:10]=[C:9]([N+:16]([O-:18])=[O:17])[C:8]=1[C:2]#[N:1]
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Name
|
|
Quantity
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42 mL
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Type
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reactant
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Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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225 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-]
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Name
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cuprous cyanide
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Quantity
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89.6 g
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Type
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reactant
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Smiles
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|
Name
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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ClC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl
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Type
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CUSTOM
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Details
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The mixture was vigorously stirred for 1.5 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated to 100°
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Type
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TEMPERATURE
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Details
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Then the stirred mixture was heated to 165° over 1.5 hours
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Duration
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1.5 h
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Type
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TEMPERATURE
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Details
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to cool
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with toluene (3 × 250 ml)
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Type
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WASH
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Details
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The combined toluene extracts were washed with concentrated HCl (3 × 250 ml), water (250 ml) and saturated aqueous NaCl (2 × 250 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The toluene solution was dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
|
to obtain 185 g (85%) of the title benzonitrole
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Type
|
CUSTOM
|
Details
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Recrystallization from methanol (2.1 ml/g)
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Type
|
CUSTOM
|
Details
|
gave a product of 99% purity
|
Reaction Time |
30 min |
Name
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|
Type
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|
Smiles
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ClC1=C(C#N)C(=CC=C1Cl)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |